![molecular formula C44H63N11O12S2 B12395548 [Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
[Lys8] Vasopressin Desglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Lys8] Vasopressin Desglycinamide is a synthetic analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body. This compound is primarily used in scientific research to study memory consolidation and avoidance behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Lys8] Vasopressin Desglycinamide involves peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and rigorous purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
[Lys8] Vasopressin Desglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids in the peptide.
Reduction: This reaction can reverse oxidation and is often used to maintain the peptide’s stability.
Substitution: This reaction can involve the replacement of specific amino acids to study structure-activity relationships
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .
Aplicaciones Científicas De Investigación
[Lys8] Vasopressin Desglycinamide has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in memory consolidation and avoidance behavior in animal models.
Medicine: Explored for potential therapeutic applications in conditions related to memory and behavior.
Industry: Utilized in the development of peptide-based drugs and research tools
Mecanismo De Acción
[Lys8] Vasopressin Desglycinamide exerts its effects by mimicking the action of vasopressin. It binds to vasopressin receptors in the brain, leading to the activation of signaling pathways involved in memory consolidation and avoidance behavior. The molecular targets include vasopressin receptors, and the pathways involve the modulation of neurotransmitter release and synaptic plasticity .
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin: Another vasopressin analog used in the treatment of diabetes insipidus.
Oxytocin: A hormone similar to vasopressin, involved in social bonding and reproductive behaviors.
Uniqueness
[Lys8] Vasopressin Desglycinamide is unique in its specific application for studying memory consolidation and avoidance behavior. Unlike other vasopressin analogs, it is primarily used in research settings rather than clinical applications .
Propiedades
Fórmula molecular |
C44H63N11O12S2 |
|---|---|
Peso molecular |
1002.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H63N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33(23-69)54-41(63)32(21-36(48)58)53-38(60)28(15-16-35(47)57)49-39(61)31(19-24-7-2-1-3-8-24)52-40(62)30(51-37(59)27(46)22-68)20-25-11-13-26(56)14-12-25/h1-3,7-8,11-14,27-34,56,68-69H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
ZZDNEILBMUUAAW-LGYYRGKSSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
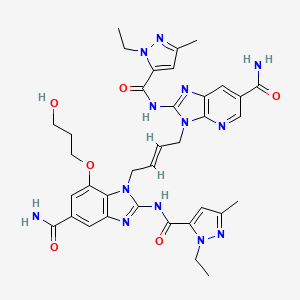
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
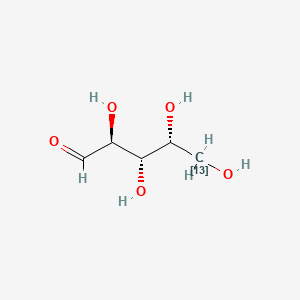
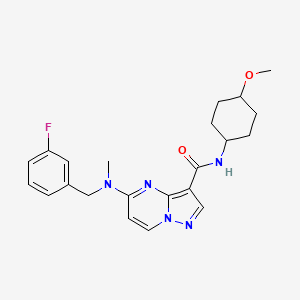

![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
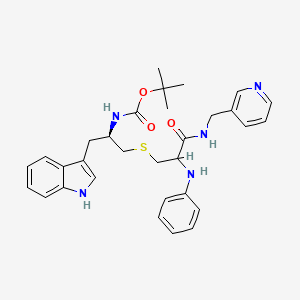
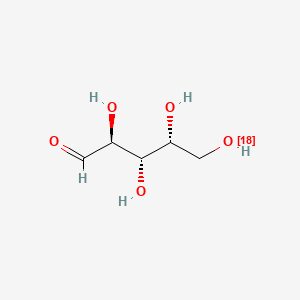
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
